N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 891123-32-3
VCID: VC5339876
InChI: InChI=1S/C16H23N5O2S/c1-2-6-12-9-13(22)18-15-19-20-16(21(12)15)24-10-14(23)17-11-7-4-3-5-8-11/h9,11H,2-8,10H2,1H3,(H,17,23)(H,18,19,22)
SMILES: CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCCC3
Molecular Formula: C16H23N5O2S
Molecular Weight: 349.45

N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

CAS No.: 891123-32-3

Cat. No.: VC5339876

Molecular Formula: C16H23N5O2S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide - 891123-32-3

Specification

CAS No. 891123-32-3
Molecular Formula C16H23N5O2S
Molecular Weight 349.45
IUPAC Name N-cyclohexyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H23N5O2S/c1-2-6-12-9-13(22)18-15-19-20-16(21(12)15)24-10-14(23)17-11-7-4-3-5-8-11/h9,11H,2-8,10H2,1H3,(H,17,23)(H,18,19,22)
Standard InChI Key ADZWMEHLRUQEAV-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1, triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide belongs to the triazolopyrimidine class, featuring a fused bicyclic system comprising a 1,2,4-triazole and a pyrimidine ring. Key structural attributes include:

  • Triazolo[4,3-a]pyrimidin-7-one core: A planar bicyclic system with conjugated π-electrons, contributing to potential aromatic interactions in biological targets .

  • C5-propyl substituent: A hydrophobic alkyl chain enhancing lipophilicity and membrane permeability.

  • C3-thioacetamide linker: A sulfur-containing moiety that may facilitate hydrogen bonding or coordinate with metal ions in enzyme active sites.

  • N-Cyclohexyl carboxamide: A bulky substituent influencing steric interactions and solubility profiles.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number891123-32-3
Molecular FormulaC₁₆H₂₃N₅O₂S
Molecular Weight349.45 g/mol
IUPAC NameN-cyclohexyl-2-[(7-oxo-5-propyl-8H- triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
SMILESCCCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCCC3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of triazolopyrimidine derivatives typically follows modular strategies involving cyclocondensation, halogenation, and nucleophilic substitution. For N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, a plausible route involves:

  • Formation of the Triazolopyrimidinone Core:

    • Condensation of 5-amino-1H-1,2,4-triazole with a 1,3-diketone precursor (e.g., 3-oxopentanoic acid) under acidic conditions yields the 7-hydroxytriazolopyrimidine intermediate .

    • Subsequent chlorination using phosphoryl chloride (POCl₃) introduces a leaving group at C3 .

  • Thioacetamide Installation:

    • Nucleophilic displacement of the C3-chloro group with mercaptoacetic acid derivatives introduces the thioether linkage .

    • Amidation with cyclohexylamine via carbodiimide coupling (e.g., HATU) finalizes the N-cyclohexyl carboxamide group .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationHCl (cat.), ethanol, reflux65%
ChlorinationPOCl₃, DMF, 80°C78%
Thioether FormationMercaptoacetic acid, K₂CO₃, DMF52%
AmidationCyclohexylamine, HATU, DCM48%

Physicochemical Properties

Solubility and Stability

Experimental solubility data for this compound remain unreported, but analog studies suggest:

  • LogP: Estimated at 2.8 ± 0.3 (predicted via XLogP3), indicating moderate lipophilicity.

  • Aqueous Solubility: Likely <1 mg/mL due to the hydrophobic cyclohexyl and propyl groups.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide bond .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 8H, cyclohexyl), 2.55 (t, 2H, propyl-CH₂), 3.85 (s, 2H, SCH₂CO), 7.90 (s, 1H, pyrimidine-H).

  • HRMS (ESI+): m/z 350.1667 [M+H]⁺ (calc. 350.1649).

Pharmacological and Industrial Applications

Therapeutic Prospects

  • Oncology: Potential as a kinase inhibitor for breast and lung cancers .

  • Anti-Infectives: Structural similarity to antitubercular agents warrants evaluation against resistant bacterial strains .

Industrial Synthesis Challenges

  • Scale-Up Limitations: Low yields in amidation steps (≤50%) necessitate optimized coupling reagents or flow chemistry approaches .

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